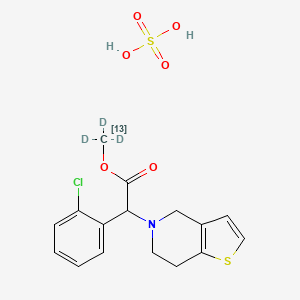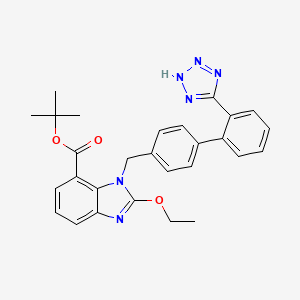
Candesartan tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Candesartan tert-Butyl Ester is a chemical compound that serves as a precursor in the synthesis of Candesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Candesartan tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the alkylation of 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester followed by hydrolysis . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Candesartan tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: Conversion to Candesartan by removing the tert-butyl ester group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl structure.
Substitution: Reactions involving the replacement of functional groups on the biphenyl ring.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The primary product of interest is Candesartan, which is obtained after the hydrolysis of the tert-butyl ester group .
Scientific Research Applications
Candesartan tert-Butyl Ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As a precursor in the synthesis of Candesartan and related compounds.
Biology: Studying the effects of angiotensin II receptor blockers on cellular processes.
Medicine: Developing new antihypertensive drugs and studying their pharmacokinetics and pharmacodynamics.
Industry: Used in the large-scale production of Candesartan for pharmaceutical applications
Mechanism of Action
Candesartan tert-Butyl Ester itself does not have a direct mechanism of action, as it is a precursor. once converted to Candesartan, it functions by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Comparison with Similar Compounds
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.
Valsartan: Known for its high binding affinity to the AT1 receptor.
Telmisartan: Distinguished by its long half-life and strong binding affinity
Uniqueness: Candesartan tert-Butyl Ester is unique due to its specific synthetic pathway and its role as a precursor to Candesartan, which has a high binding affinity and prolonged activity compared to other sartans .
Properties
IUPAC Name |
tert-butyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O3/c1-5-36-27-29-23-12-8-11-22(26(35)37-28(2,3)4)24(23)34(27)17-18-13-15-19(16-14-18)20-9-6-7-10-21(20)25-30-32-33-31-25/h6-16H,5,17H2,1-4H3,(H,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTNQSYVECBWHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747285 |
Source


|
| Record name | tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-49-4 |
Source


|
| Record name | tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
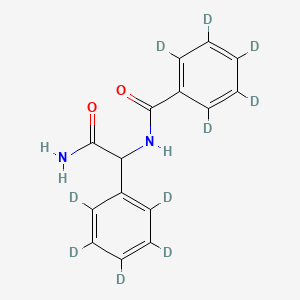

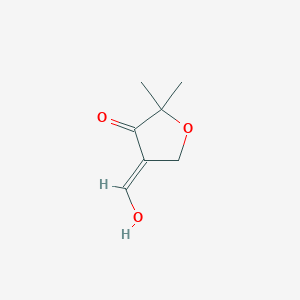
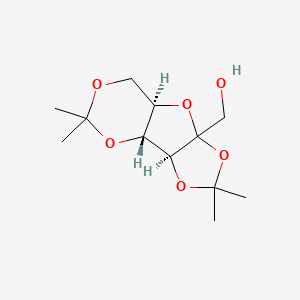
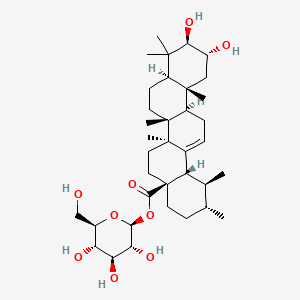
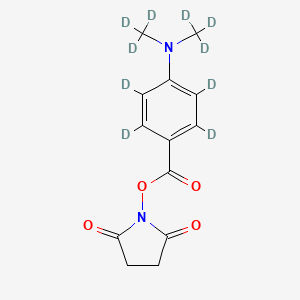
![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
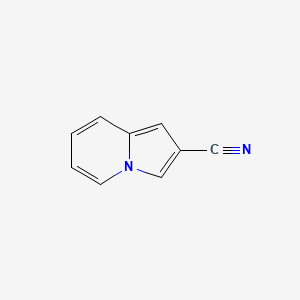
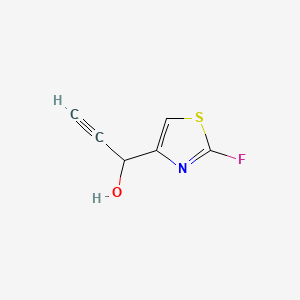
![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
